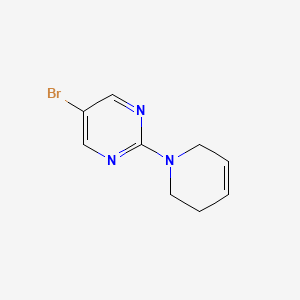

5-Bromo-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine

Description

5-Bromo-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine is a brominated pyrimidine derivative featuring a 3,6-dihydro-2H-pyridine substituent at the 2-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their diverse biological activities and structural versatility. This compound’s core structure allows for functionalization at multiple positions, enabling modulation of electronic, steric, and pharmacological properties.

Properties

IUPAC Name |

5-bromo-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h1-2,6-7H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUCFZAVDCCJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution and reduction steps yield the desired compound . Industrial production methods often involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

5-Bromo-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the bromine site.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include lithium diisopropylamide for metallation and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that derivatives of 5-bromo-pyrimidine exhibit significant anticancer properties. A study by Suresh Kumar et al. synthesized a series of bromopyrimidine analogs, including 5-bromo-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine, and evaluated their cytotoxic activity against various cancer cell lines such as HeLa (human cervix carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) using the MTT assay.

Key Findings

- Cytotoxic Activity : Compounds derived from 5-bromo-pyrimidine showed potent cytotoxic effects, with some exhibiting activity comparable to the standard drug Dasatinib.

- Mechanism of Action : The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, which is critical for developing targeted cancer therapies .

Antimicrobial Properties

In addition to its anticancer potential, 5-bromo-pyrimidine derivatives have also been investigated for their antimicrobial activities. The same study highlighted above reported that several synthesized compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Results

| Compound | Activity Against | Type of Microorganism |

|---|---|---|

| 5a | Active | Staphylococcus aureus |

| 5c | Active | Streptococcus faecalis |

| 6d | Active | Bacillus subtilis |

| 6h | Active | Fungal strains |

These findings suggest that modifications to the pyrimidine structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development in infectious disease treatment .

Pharmacological Insights

The pharmacological profile of this compound derivatives indicates a variety of therapeutic potentials beyond anticancer and antimicrobial applications. Research has shown that these compounds may possess additional properties such as:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.

- Anticonvulsant Activity : Certain structural modifications have been linked to anticonvulsant effects in preclinical models .

Case Studies and Research Trends

Recent studies have focused on optimizing the synthesis of these compounds to enhance their biological activity. For instance:

- Synthesis Techniques : Novel synthetic pathways have been developed to produce more effective analogs with improved solubility and bioavailability.

- Structure-Activity Relationships (SAR) : Investigations into how structural changes affect biological activity are ongoing, aiming to identify key functional groups responsible for enhanced efficacy.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Features

Substituent Variations

The substituent at the 2-position of the pyrimidine ring significantly influences molecular geometry and intermolecular interactions. Key analogs include:

- Crystal Packing : In 5-Bromo-2-[5-(4-nitrophenyl)pyrazol-1-yl]pyrimidine, intermolecular C–H···N and π–π interactions (3.5160–3.6912 Å) stabilize a 1D chain structure along the b-axis . This contrasts with 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine, where fluorine atoms may alter packing via dipole interactions .

Key Reaction Challenges

- Steric hindrance from bulky substituents (e.g., 3,3-difluoroazetidine) may reduce coupling efficiency .

- Bromine at the 5-position directs electrophilic substitution to the 4- or 6-positions, enabling further functionalization .

Physical and Chemical Properties

Spectroscopic Data

Thermal Stability

- Pyrazoline derivatives (e.g., 5-Bromo-2-[5-(4-nitrophenyl)pyrazol-1-yl]pyrimidine) decompose above 200°C, while trifluoromethoxy-substituted analogs show higher thermal stability due to strong C–F bonds .

Biological Activity

5-Bromo-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a bromine atom and a dihydropyridine moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN3 |

| Molecular Weight | 256.12 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound can engage in hydrogen bonding and π-π interactions with enzymes and receptors, potentially modulating their activity. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptor sites, influencing signaling pathways.

Biological Activities

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit various biological activities:

1. Anticancer Activity

Several studies have reported the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives with electron-rich groups demonstrated superior activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 0.01 to 0.12 µM .

2. Anti-inflammatory Effects

Pyrimidines have been investigated for their anti-inflammatory properties. Compounds exhibiting COX-2 inhibition have been noted to have IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar anti-inflammatory capabilities.

3. Antimicrobial Activity

Research into the antimicrobial properties of pyrimidine derivatives has shown promising results against various bacterial strains. The structural characteristics of this compound may enhance its efficacy as an antimicrobial agent.

Case Study: Anticancer Efficacy

In a comparative study involving multiple pyrimidine derivatives, one compound demonstrated remarkable anticancer activity with an IC50 value of 0.09 µM against MCF-7 cells . This highlights the potential of 5-Bromo derivatives in cancer therapy.

Research Overview

A comprehensive review highlighted the versatility of pyrimidine derivatives in drug development, emphasizing their roles in treating conditions like cancer and inflammation . The structure–activity relationship (SAR) studies indicate that modifications to the pyridine or bromine substituents can significantly alter biological activity.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Bromo-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine relevant to experimental design?

- Answer: The compound’s molecular formula is C10H8BrN3O (MW: 266.09 g/mol) . Key properties include a melting point range of 180–183°C (observed in structurally similar brominated pyridines) and stability under dry, cool storage conditions . Its bromine substituent enhances electrophilic reactivity, making it suitable for cross-coupling reactions. When designing experiments, ensure inert atmospheres (N₂/Ar) to prevent decomposition during synthesis or functionalization.

Q. What synthetic routes are reported for this compound?

- Answer: Common routes involve nucleophilic substitution or palladium-catalyzed coupling. For example:

- Step 1: React 5-bromo-2-chloropyrimidine with 1,2,3,6-tetrahydropyridine under basic conditions (e.g., K₂CO₃ in DMF) to substitute chlorine with the dihydropyridinyl group .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC or LC-MS to confirm intermediate formation .

Q. What safety precautions are critical during handling?

- Answer:

- Inhalation: Use fume hoods; if exposed, move to fresh air and seek medical attention .

- Skin Contact: Wear nitrile gloves; wash immediately with soap and water.

- Storage: Store in sealed containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction Path Search: Use software like Gaussian or ORCA to model nucleophilic attack on the pyrimidine ring, identifying energy barriers for chlorine substitution .

- Solvent Optimization: Calculate solvation free energies to select solvents (e.g., DMF vs. THF) that stabilize intermediates .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Answer: Contradictions in NMR/IR data often arise from tautomerism or dynamic effects. For example:

- Tautomeric Equilibria: The dihydropyridinyl group may exhibit ring puckering, leading to split signals in H NMR. Use variable-temperature NMR to freeze conformers and assign peaks .

- X-ray Crystallography: Resolve ambiguity by determining the crystal structure, as done for related bromopyrimidines (bond angles: C–N–C ≈ 120°) .

Q. What strategies are effective for functionalizing the pyrimidine ring?

- Answer: Leverage the bromine atom for regioselective modifications:

- Suzuki Coupling: React with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aromatic groups .

- Nucleophilic Aromatic Substitution: Replace bromine with amines (e.g., NH₃ in EtOH) under high pressure .

Methodological Notes

-

Spectral Reference Tables:

Technique Key Signals H NMR (400 MHz, DMSO-d₆) δ 8.5 (s, 1H, pyrimidine-H), 3.8–4.2 (m, 4H, dihydropyridine-CH₂) IR (KBr) 1650 cm⁻¹ (C=N stretch), 750 cm⁻¹ (C-Br) -

Data Contradiction Analysis:

If HPLC purity <95%, check for residual solvents (e.g., DMF) via GC-MS or recrystallize from ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.